molecular formula C16H14N2O3S B2478551 N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 476285-11-7

N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2478551
CAS RN: 476285-11-7
M. Wt: 314.36
InChI Key: AZFCTXDAAZERNT-UHFFFAOYSA-N
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Description

Compounds with a benzothiazole structure are known to have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and the conditions. For example, one study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized and found to be potent antibacterial agents . They were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Anticancer Activity

Research into compounds with anticancer activity, such as 4-thiazolidinones containing the benzothiazole moiety, demonstrates the pharmaceutical applications of chemical compounds in developing new therapies. This area of research is crucial for expanding the arsenal of drugs available for cancer treatment.

Antifungal Agents

Thiazoles, which include benzothiazoles, have been found to have diverse biological activities, including antifungal properties .

Antiviral Agents

Thiazoles are also found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .

Corrosion Inhibitors

There is evidence that N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide could be used as a corrosion inhibitor . This application is based on a study that investigated the corrosion combating action of a similar compound .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can also vary widely. Some compounds have been found to have anti-inflammatory properties . For example, certain derivatives showed the highest IC50 values for COX-1 inhibition, and demonstrated excellent COX-2 SI values .

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their biological activities, the development of new synthesis methods, and the investigation of their mechanisms of action. There is also potential for the development of new drugs based on benzothiazole derivatives .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFCTXDAAZERNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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